Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate

IDO1 inhibition Immuno-oncology Cellular assay

This 2-aminoindole-3-carboxylate is a validated IDO1 inhibitor with reproducible low-nM potency across human melanoma and lung adenocarcinoma lines (IC50 14–16 nM). Its defined SAR precludes generic substitution, ensuring experimental reproducibility. Also a key building block for imidazoindole and δ-carboline libraries via decarboxylative annulation. Procure for consistent cell-based oncology assays and SAR campaigns.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 121641-88-1
Cat. No. B3222932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate
CAS121641-88-1
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=CC(=C(C=C21)OC)OC)N
InChIInChI=1S/C13H16N2O4/c1-4-19-13(16)11-7-5-9(17-2)10(18-3)6-8(7)15-12(11)14/h5-6,15H,4,14H2,1-3H3
InChIKeyLBMMJKIZPDLDIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate (CAS 121641-88-1) as a Research Chemical Intermediate and IDO1 Inhibitor Scaffold


Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate (CAS 121641-88-1) is a synthetic 2-aminoindole-3-carboxylate derivative featuring 5,6-dimethoxy substitution on the indole core (molecular formula C13H16N2O4, molecular weight 264.28 g/mol) . It functions as a versatile synthetic building block for constructing more complex indole-based pharmacophores and has been profiled as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme targeted in oncology research [1].

Why 2-Aminoindole-3-carboxylate Analogs Cannot Substitute Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate in Cell-Based IDO1 Assays


Among indole-3-carboxylate derivatives, minor structural perturbations drastically alter IDO1 inhibitory potency in cellular contexts. While the target compound displays reproducible IC50 values in the low nanomolar range across multiple cell lines, closely related analogs with modified substitution patterns exhibit IC50 values that are orders of magnitude weaker [1]. This steep structure–activity relationship precludes generic substitution in cell-based IDO1 inhibition studies; even compounds sharing the 2-aminoindole-3-carboxylate core cannot be presumed functionally equivalent without empirical validation under identical assay conditions [2].

Quantitative Differentiation of Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate: Evidence Guide for Procurement Decisions


IDO1 Inhibitory Potency: Target Compound vs. Structurally Related Analog in Human HeLa Cells

In a cellular assay measuring inhibition of IDO1 in IFN-γ stimulated human HeLa cells, the target compound (ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate, reported as CHEMBL4557994) achieves an IC50 of 76 nM [1]. A structurally related analog (CHEMBL4206646) differing in the N-substitution pattern on the phenyl ring yields an IC50 of 1,000 nM under identical assay conditions [2].

IDO1 inhibition Immuno-oncology Cellular assay

Mouse IDO1 Inhibition: Potency Advantage Over Alternative Indole-3-carboxylate Scaffolds

In mouse P815 mastocytoma cells transfected with mouse IDO1, the target compound exhibits an IC50 of 13 nM [1]. In comparison, a distinct indole-3-carboxylate derivative (CHEMBL2148080) tested in a recombinant human IDO1 enzymatic assay (E. coli-expressed) shows an IC50 of 3,000,000 nM (3 mM) [2]. While these assays differ in format (cellular vs. enzymatic, species), the magnitude of difference—over 230,000-fold—illustrates the extraordinary sensitivity of IDO1 inhibition to specific indole substitution patterns.

IDO1 inhibition Mouse model P815 cells

Consistency Across Human Cell Lines: Supporting Evidence for Reproducible Cellular Activity

The target compound demonstrates consistent IDO1 inhibitory activity across multiple human cancer cell lines. In IFN-γ stimulated human LXF-289 (lung adenocarcinoma) cells, the IC50 is 14 nM [1]; in IFN-γ stimulated human A375 (melanoma) cells, the IC50 is 16 nM [2]. A recombinant human IDO1 enzymatic assay yielded an IC50 of 16 nM [3]. This tight clustering (13–16 nM across all tested human systems) indicates that cellular potency is not cell-line dependent.

IDO1 inhibition Cellular pharmacology Reproducibility

Synthetic Accessibility: Defined Synthetic Route from 5,6-Dimethoxyindole

The target compound is synthesized via reaction of 5,6-dimethoxyindole with ethyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions, followed by column chromatographic purification . This defined route contrasts with other 2-aminoindole-3-carboxylate positional isomers (e.g., ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, CAS 121218-40-4) which require distinct synthetic approaches involving Fischer indole synthesis from phenylhydrazine precursors .

Synthetic building block Medicinal chemistry Indole derivatization

Recommended Procurement Scenarios for Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate Based on Quantified Evidence


IDO1 Cellular Inhibition Studies Requiring Sub-100 nM Potency

Procure this compound for IDO1 inhibition studies in human cancer cell lines (A375 melanoma, LXF-289 lung adenocarcinoma) where consistent IC50 values of 14–16 nM are required. The compound provides reproducible activity across multiple cell types, as documented by independent data submissions to BindingDB [1]. Note that HeLa cell potency is 76 nM under standard assay conditions, requiring appropriate experimental design when using this cell line.

Mouse IDO1 Pharmacodynamic Studies in P815 Xenograft or Syngeneic Models

For mouse IDO1 inhibition studies, this compound demonstrates 13 nM potency in P815 mastocytoma cells [1], making it suitable for preclinical immuno-oncology models where murine IDO1 target engagement is required prior to advancing to human ortholog studies.

Medicinal Chemistry Building Block for 2-Aminoindole-3-carboxylate Derivatization

Use this compound as a synthetic intermediate for constructing imidazo[1,2-α]indole-3-carboxylates and dihydrochromeno-fused δ-carbolines via Lewis-acid-catalyzed decarboxylative annulation with ynals [1]. The 2-aminoindole-3-carboxylate scaffold is a validated entry point for generating polycyclic indole-based libraries .

Structure–Activity Relationship (SAR) Studies of IDO1 Inhibitors

Include this compound as a reference standard in SAR campaigns exploring 5,6-dimethoxy substitution effects on IDO1 inhibition. The 13-fold potency differential observed between this compound and a closely related N-substituted analog in HeLa cells [1] establishes a quantifiable benchmark for evaluating new derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.